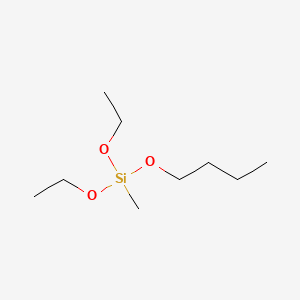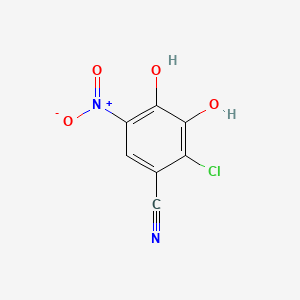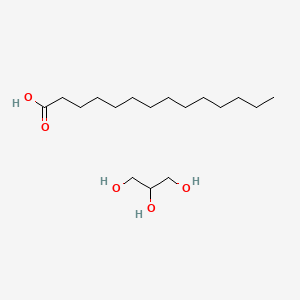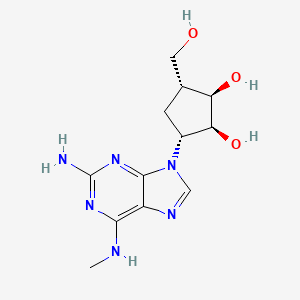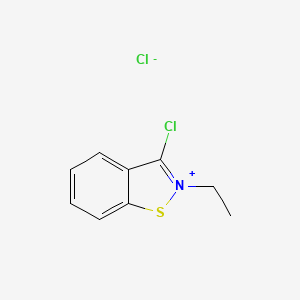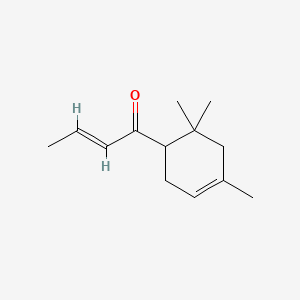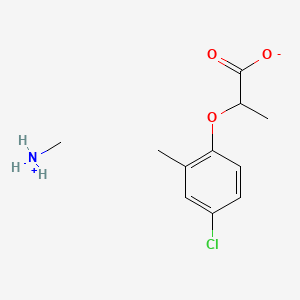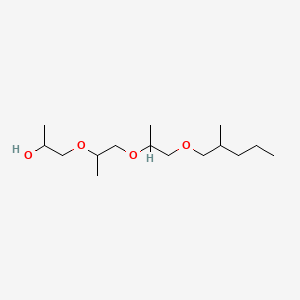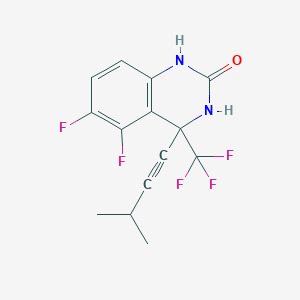
2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. For this specific compound, the synthesis might involve:
Starting Materials: Anthranilic acid derivatives, fluorinated reagents, and alkynes.
Reaction Conditions: Catalysts such as palladium or copper, solvents like DMF or DMSO, and controlled temperature conditions.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with optimization for yield and purity. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are used for purification.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the alkynyl group.
Reduction: Reduction reactions can occur at the quinazolinone core or the trifluoromethyl group.
Substitution: Halogen substitution reactions are common, particularly involving the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products depend on the specific reactions but may include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as inhibitors for specific enzymes.
Cell Signaling: Modulates signaling pathways in cells.
Medicine
Anticancer: Potential use in cancer treatment due to its ability to inhibit cell proliferation.
Antimicrobial: Exhibits antimicrobial properties against various pathogens.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Key intermediate in the synthesis of various drugs.
作用机制
The mechanism of action for 2(1H)-Quinazolinone derivatives often involves:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with DNA replication.
相似化合物的比较
Similar Compounds
2(1H)-Quinazolinone: Basic structure without substitutions.
5,6-Difluoro-2(1H)-Quinazolinone: Lacks the alkynyl and trifluoromethyl groups.
4-(Trifluoromethyl)-2(1H)-Quinazolinone: Lacks the difluoro and alkynyl groups.
Uniqueness
The presence of both difluoro and trifluoromethyl groups, along with the alkynyl substitution, makes this compound unique in terms of its chemical reactivity and potential biological activity.
属性
CAS 编号 |
214287-72-6 |
|---|---|
分子式 |
C14H11F5N2O |
分子量 |
318.24 g/mol |
IUPAC 名称 |
5,6-difluoro-4-(3-methylbut-1-ynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C14H11F5N2O/c1-7(2)5-6-13(14(17,18)19)10-9(20-12(22)21-13)4-3-8(15)11(10)16/h3-4,7H,1-2H3,(H2,20,21,22) |
InChI 键 |
MDBZEMXWDCNPQW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C#CC1(C2=C(C=CC(=C2F)F)NC(=O)N1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




